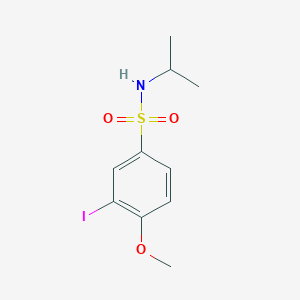![molecular formula C17H18BrFN2O3S B305225 N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as BFA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BFA is a small molecule inhibitor that targets the protein-protein interaction between two key proteins involved in cancer cell growth and survival.
Mécanisme D'action
Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. Cdc37 is a co-chaperone protein that facilitates the binding of client proteins to Hsp90. N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of client proteins and ultimately inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activation of several signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, a process known as angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments, including its small size, high potency, and specificity for Hsp90 and Cdc37. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
Future research on N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could focus on several areas, including the development of more soluble analogs, the identification of additional client proteins targeted by this compound, and the evaluation of this compound's potential in combination with other cancer treatments. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-bromoethyl methyl sulfone, followed by the reaction of the resulting intermediate with 2-phenylethylamine and acetic anhydride. The final product, this compound, is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound's ability to inhibit the protein-protein interaction between two key proteins, Hsp90 and Cdc37, has been identified as the mechanism behind its anti-cancer effects.
Propriétés
Formule moléculaire |
C17H18BrFN2O3S |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-25(23,24)21(10-9-13-5-3-2-4-6-13)12-17(22)20-16-8-7-14(18)11-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Clé InChI |
TWBCSTDZDPQBDM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canonique |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)



![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)
amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)
![4-[allyl(methylsulfonyl)amino]-N-benzyl-N-methylbenzamide](/img/structure/B305161.png)
![N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305163.png)
